molecular formula C9H7ClF3NO2S B1309852 Methyl (3-chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate CAS No. 1024368-23-7

Methyl (3-chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate

Cat. No.: B1309852
CAS No.: 1024368-23-7
M. Wt: 285.67 g/mol
InChI Key: QVAOQFSVNMEAGO-UHFFFAOYSA-N
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Description

Methyl (3-chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate: is a chemical compound with the molecular formula C9H7ClF3NO2S and a molecular weight of 285.67 g/mol . It is known for its unique structural features, which include a pyridine ring substituted with chloro, trifluoromethyl, and sulfanyl groups. This compound is used in various scientific research applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (3-chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-thiol with methyl bromoacetate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Methyl (3-chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic substitution: Products include azido or thiocyanato derivatives.

    Oxidation: Products include sulfoxides or sulfones.

    Reduction: Products include amines.

Scientific Research Applications

Methyl (3-chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of Methyl (3-chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The sulfanyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. The chloro group can participate in halogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

    2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of crop protection agents.

    3-Chloro-5-(trifluoromethyl)pyridine-2-thiol: A precursor in the synthesis of Methyl (3-chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate.

    Methyl 2-(trifluoromethyl)pyridine-3-carboxylate: Used in pharmaceutical research.

Uniqueness: this compound is unique due to its combination of chloro, trifluoromethyl, and sulfanyl groups, which confer distinct reactivity and functional properties. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO2S/c1-16-7(15)4-17-8-6(10)2-5(3-14-8)9(11,12)13/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVAOQFSVNMEAGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=C(C=C(C=N1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408045
Record name SBB054255
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1024368-23-7
Record name SBB054255
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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